N-(1-Isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide N-(1-Isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
Brand Name: Vulcanchem
CAS No.: 714257-23-5
VCID: VC0356828
InChI: InChI=1S/C20H26N4O/c1-5-6-7-18(25)22-19-16-11-15-10-14(4)8-9-17(15)21-20(16)24(23-19)12-13(2)3/h8-11,13H,5-7,12H2,1-4H3,(H,22,23,25)
SMILES: CCCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C
Molecular Formula: C20H26N4O
Molecular Weight: 338.4g/mol

N-(1-Isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide

CAS No.: 714257-23-5

Main Products

VCID: VC0356828

Molecular Formula: C20H26N4O

Molecular Weight: 338.4g/mol

N-(1-Isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide - 714257-23-5

CAS No. 714257-23-5
Product Name N-(1-Isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
Molecular Formula C20H26N4O
Molecular Weight 338.4g/mol
IUPAC Name N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pentanamide
Standard InChI InChI=1S/C20H26N4O/c1-5-6-7-18(25)22-19-16-11-15-10-14(4)8-9-17(15)21-20(16)24(23-19)12-13(2)3/h8-11,13H,5-7,12H2,1-4H3,(H,22,23,25)
Standard InChIKey ALPWNZZAFLYFRF-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C
Canonical SMILES CCCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C
PubChem Compound 1626364
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator